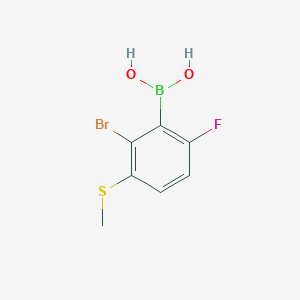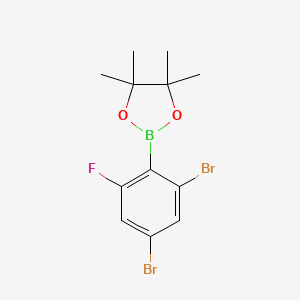
4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” can be represented by the InChI code: 1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, a category to which “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” belongs, has been reported. This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a liquid at room temperature . It has a molecular weight of 284.11 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Light Emission
4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester has been utilized in the synthesis of polymers. In one study, its derivatives were used in Suzuki coupling reactions to create chromophore monomers, which were then polymerized to form chromophore-containing polymers. These polymers exhibited high molecular weights, superb thermal stability, and excellent processability. They were also noted for their photoluminescence properties, which included a broad range of the visible spectrum, making them suitable for applications in light emission technologies (Neilson et al., 2007).
Organic Synthesis
This compound is also significant in organic synthesis. For example, a study demonstrated its use in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with alkenyl halides or triflates. This method facilitated the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence, showing its utility in creating complex organic molecules (Takagi et al., 2002).
Radiopharmaceuticals
In radiopharmaceuticals, derivatives of 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester have been investigated for improving radiofluorination yields. A study found that adding pyridine to the reaction medium enhanced radiofluorination yields significantly. This discovery has implications for developing clinically-relevant radiotracers for PET imaging, particularly in radiolabeling ortho-substituted substrates (Antuganov et al., 2017).
Phosphorescence Research
A unique application of arylboronic esters, like 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester, is in the field of phosphorescence. A study reported that simple arylboronic esters exhibit room-temperature phosphorescence in the solid state, a phenomenon generally associated with heavy atoms or carbonyl groups. This finding opens new avenues in the study of phosphorescent organic molecules (Shoji et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed and involves a radical approach .
Biochemical Pathways
Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters, including pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .
Action Environment
It’s known that the stability of boronic esters can be a challenge, especially considering the removal of the boron moiety at the end of a sequence .
Biochemische Analyse
Biochemical Properties
4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes used in Suzuki-Miyaura coupling . The nature of these interactions involves the formation of a complex between the boronic ester and the enzyme, facilitating the transfer of the boron moiety to the target molecule. This interaction is crucial for the successful completion of the coupling reaction, leading to the formation of the desired product.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, this compound has been shown to affect the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and gene expression patterns . These effects are likely due to the compound’s ability to interact with specific biomolecules within the cell, altering their function and activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic residues in enzymes, leading to their inhibition or activation . Additionally, this compound can interact with DNA and RNA molecules, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions are critical for the compound’s ability to exert its biochemical effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to light and air can lead to the gradual breakdown of the compound, resulting in reduced efficacy and altered cellular effects. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function are generally consistent, with no significant changes observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed . At higher doses, this compound can cause toxicity, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed in these studies, with a clear dose-response relationship evident. It is essential to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolic flux of this compound can be influenced by the presence of other compounds and cofactors, leading to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For example, this compound can be directed to the nucleus, where it can interact with DNA and RNA molecules, influencing gene expression and cellular function. Additionally, this compound can localize to the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOLJFMDKMWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146702 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-79-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)







